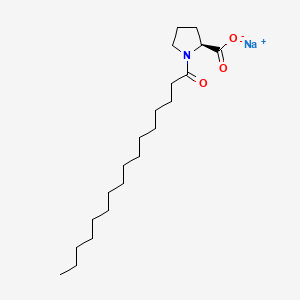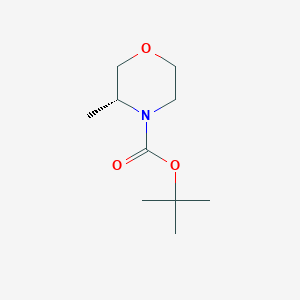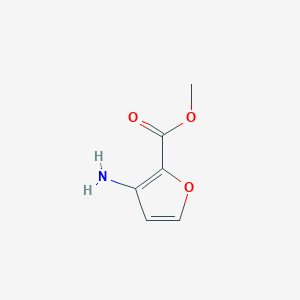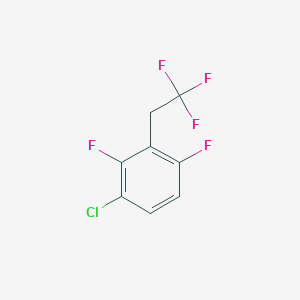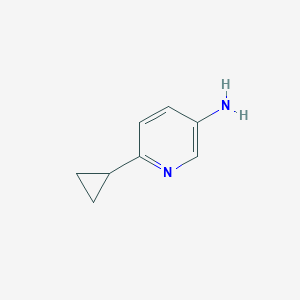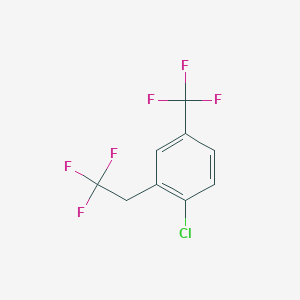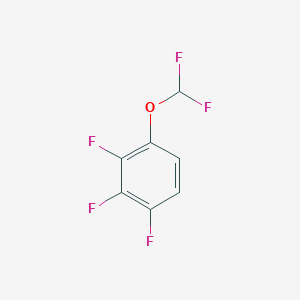
3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile
説明
3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile (3P5TFPN) is an organic compound that has been studied for its potential applications in scientific research. It is a versatile compound that has been used in a variety of different experiments and research projects. 3P5TFPN is a highly polar molecule that can be synthetically produced in the laboratory. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
作用機序
The mechanism of action of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile is not yet fully understood. However, it is believed that the compound interacts with proteins and DNA through hydrogen bonding and electrostatic interactions. It is also believed that 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile can act as a catalyst for certain biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile are not yet fully understood. However, it is believed that the compound may have an effect on the activity of certain enzymes and proteins. In addition, 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile may have an effect on the structure and function of proteins, as well as on the interactions between proteins and DNA.
実験室実験の利点と制限
The advantages of using 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile in laboratory experiments include its ability to interact with proteins and DNA, its stability in aqueous and organic solvents, and its low cost. However, there are some limitations to using 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile in laboratory experiments. For example, the compound is highly polar and may interfere with other compounds in the reaction mixture. In addition, its solubility in certain solvents may be limited.
将来の方向性
For the study of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile include further research into its biochemical and physiological effects, as well as its potential applications in scientific research. In addition, further research into the structure and function of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile could lead to the development of new synthetic methods for its production. Finally, further research into the interactions between 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile and proteins and DNA could lead to the development of new therapeutic agents.
科学的研究の応用
3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile has been studied for its potential applications in scientific research. It has been used in a variety of different experiments and research projects. For example, 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile has been used in the synthesis of polymers and in the study of protein folding. It has also been used to study the interactions between proteins and DNA. In addition, 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile has been used in the study of enzyme catalysis and in the study of the structure and function of proteins.
特性
IUPAC Name |
3-pyridin-3-yl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3/c13-12(14,15)9-4-10(11(5-16)18-7-9)8-2-1-3-17-6-8/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGQGYVZLBYMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1388518.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B1388519.png)
